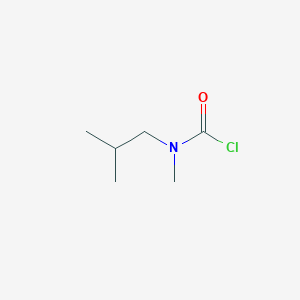

N-methyl-N-(2-methylpropyl)carbamoyl chloride

Description

N-Methyl-N-(2-methylpropyl)carbamoyl chloride (CAS: Not explicitly provided; synonyms: N-Methyl-N-isobutylcarbamoyl chloride) is a carbamoyl chloride derivative characterized by a methyl group and a 2-methylpropyl (isobutyl) group attached to the nitrogen atom. Its molecular formula is C₆H₁₁ClNO, with a molecular weight of ~149.55 g/mol (calculated). This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly for introducing carbamate or urea functionalities via nucleophilic substitution reactions. Its commercial availability (e.g., CymitQuimica, 50 mg for €571) underscores its role in specialized chemical synthesis .

Properties

IUPAC Name |

N-methyl-N-(2-methylpropyl)carbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-5(2)4-8(3)6(7)9/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWOVQCBKUXJWNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phosgene-Based Preparation Methods

Phosgene (COCl₂) is the classical reagent for preparing carbamoyl chlorides by reacting with the corresponding secondary amines. The general reaction involves the amine reacting with phosgene to form the carbamoyl chloride, often followed by isolation and purification steps.

- Procedure : The secondary amine N-methyl-N-(2-methylpropyl)amine is treated with phosgene under controlled temperature conditions, often in an inert solvent such as dimethylformamide or halogenated solvents (e.g., dichloromethane).

- Isolation : The hydrochloride salt formed during the reaction can be separated by filtration if it precipitates, or the carbamoyl chloride can be isolated by removal of solvent under reduced pressure and purified by distillation or crystallization.

- Considerations : The reaction temperature is carefully controlled to manage the exothermic nature of the reaction. For example, in related syntheses, allyl chloride addition to tert-butylamine was carried out at 60–73 °C with stirring and reflux to ensure completion.

- Well-established method with predictable outcomes.

- High yields when properly controlled.

- Phosgene is highly toxic and hazardous to handle.

- Requires specialized equipment and safety protocols.

- Reaction can be sluggish and requires long reaction times.

- Purity can be compromised by side reactions forming ureas or other impurities.

In Situ Generation of Phosgene or Phosgene Equivalents

To mitigate the hazards of handling phosgene gas directly, modern methods use phosgene equivalents such as triphosgene or generate phosgene in situ.

- Triphosgene Method : Triphosgene is a solid phosgene equivalent that decomposes under reaction conditions to release phosgene gradually, allowing safer handling.

- In Situ Generation : Some processes involve the reaction of amines with reagents that generate phosgene in situ, avoiding the direct addition of phosgene gas. This approach enhances safety and can improve reaction control.

- Solvent Systems : Halogenated solvents like dichloromethane are preferred for their ability to dissolve reactants and manage reaction exotherms. Typical solvent volumes range from 20 to 50 times the volume of amine, with 35 volumes being optimal for certain carbamoyl chloride preparations.

- Safer than direct phosgene use.

- Can produce carbamoyl chlorides with higher purity, minimizing urea by-products.

- Simplifies handling and storage logistics.

- Still requires careful control of reaction conditions.

- Triphosgene and related reagents are expensive compared to phosgene.

Alternative Non-Phosgene Methods

Recent research has explored non-phosgene routes to carbamoyl chlorides to avoid the toxicity and handling issues of phosgene.

- Use of N-carbamoylimidazoles : These intermediates can be converted into carbamoyl chlorides via mild halogenation steps, such as treatment with methyl iodide followed by potassium fluoride, yielding carbamoyl fluorides that can be transformed into carbamoyl chlorides.

- Mild Three-Step Procedures : These involve initial formation of carbamoylimidazoles from amines, followed by halogenation and substitution steps under mild conditions, avoiding exotic or highly toxic reagents.

- Advantages : These methods offer safer, more environmentally friendly alternatives with good yields and purity.

- Disadvantages : They may require multiple steps and specialized reagents, potentially increasing cost and complexity.

Purification and Isolation Techniques

- Distillation : Reduced pressure distillation is commonly used to isolate carbamoyl chlorides after reaction completion.

- Crystallization : Suitable solvents or solvent mixtures can crystallize carbamoyl chlorides for purification.

- Chromatography : In some cases, chromatographic purification is employed to achieve high purity.

- Extraction : When carbamoyl chlorides precipitate with amine hydrochlorides, extraction at elevated temperatures can separate the desired product.

Reaction Conditions and Mechanistic Insights

- Activation energies for carbamoyl chloride formation and hydrolysis have been studied, with activation energies around 20–21 kcal/mol and activation entropies varying depending on substituents and solvent systems.

- The choice of solvent and amine base affects solubility and precipitation behavior, influencing isolation strategy.

- Side reactions, such as urea formation, are minimized by controlling reaction time, temperature, and reagent stoichiometry.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages | Purity & Yield Considerations |

|---|---|---|---|---|

| Direct Phosgene Reaction | Phosgene + N-methyl-N-(2-methylpropyl)amine, inert solvent, controlled temp | Established, high yield | Toxic phosgene, hazardous, slow reaction | Purification needed to remove ureas and impurities |

| Triphosgene/In Situ Phosgene | Triphosgene or in situ phosgene generation, halogenated solvents (e.g., DCM) | Safer handling, better purity | Cost, requires careful control | High purity, minimized urea by-products |

| Non-Phosgene Multi-Step Route | N-carbamoylimidazoles + methyl iodide + KF, mild conditions | Safer, environmentally friendly | Multi-step, more complex | Good purity, avoids phosgene-related impurities |

| Purification Techniques | Reduced pressure distillation, crystallization, chromatography, extraction | Effective isolation and purification | Additional processing steps required | Achieves high purity and isolated product |

Research Findings and Recommendations

- The use of triphosgene or in situ phosgene generation methods is currently preferred for industrial and laboratory-scale synthesis due to improved safety and product purity.

- Direct phosgene methods remain relevant but require stringent safety measures and purification protocols.

- Emerging non-phosgene methods offer promising alternatives, especially for sensitive or large-scale applications, but may require further optimization for cost and scalability.

- Solvent choice, temperature control, and reaction monitoring are critical parameters influencing yield and purity.

- Avoiding urea formation is a key quality control aspect, achievable by maintaining stoichiometric balance and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(2-methylpropyl)carbamoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, ureas, and thiocarbamates.

Hydrolysis: In the presence of water, it hydrolyzes to form N-methyl-N-(2-methylpropyl)amine and carbon dioxide.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Solvents: Dichloromethane (CH2Cl2) and tetrahydrofuran (THF) are frequently used solvents.

Catalysts: In some cases, catalysts such as triethylamine (TEA) are used to enhance reaction rates.

Major Products

Carbamates: Formed by the reaction with alcohols.

Ureas: Formed by the reaction with amines.

Thiocarbamates: Formed by the reaction with thiols.

Scientific Research Applications

Pharmaceutical Applications

2.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

N-methyl-N-(2-methylpropyl)carbamoyl chloride serves as a key intermediate in the synthesis of various APIs. For example, it can be utilized to produce compounds with anticholinesterase activity, which are crucial in treating neurological disorders. The reaction pathways often involve nucleophilic substitution mechanisms where the carbamoyl chloride reacts with amines or alcohols to form more complex structures .

2.2 Case Study: Anticholinesterase Derivatives

A study demonstrated that derivatives synthesized from N-methyl-N-(2-methylpropyl)carbamoyl chloride exhibited significant anticholinesterase activity, making them potential candidates for further development in treating Alzheimer's disease . The specific reaction conditions and yields were optimized to enhance efficacy.

Agrochemical Applications

3.1 Development of Herbicides and Pesticides

The compound is also integral in the formulation of herbicides and pesticides. Its reactivity allows for the introduction of various functional groups that can improve the biological activity of agrochemicals. Carbamoyl chlorides are known for their role in creating herbicides that target specific plant pathways, reducing crop competition .

3.2 Case Study: Herbicide Formulation

Research indicated that formulations incorporating N-methyl-N-(2-methylpropyl)carbamoyl chloride showed enhanced selectivity and potency against certain weed species, demonstrating its practical application in agricultural chemistry . The study provided detailed analytics on efficacy across different environmental conditions.

Material Science Applications

4.1 Synthesis of Polymers

In material science, N-methyl-N-(2-methylpropyl)carbamoyl chloride is utilized to synthesize polyurethanes and other polymers through reactions with diols or polyols. The resulting materials often exhibit improved thermal stability and mechanical properties.

4.2 Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) | Comments |

|---|---|---|---|

| Polyurethane A | 250 | 50 | High durability |

| Polyurethane B | 230 | 45 | Flexible |

| Polyurethane C | 240 | 55 | Best overall performance |

Mechanism of Action

The mechanism of action of N-methyl-N-(2-methylpropyl)carbamoyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Carbamoyl Chlorides

Key Structural Differences

| Compound Name | Substituents on Nitrogen | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| N-Methyl-N-(2-methylpropyl)carbamoyl chloride | Methyl, Isobutyl | C₆H₁₁ClNO | 149.55 (calc.) |

| N,N-Diisopropylcarbamoyl chloride | Two Isopropyl groups | C₇H₁₄ClNO | 163.65 |

| N-Methyl-N-ethylcarbamoyl chloride | Methyl, Ethyl | C₄H₇ClNO | 120.56 (calc.) |

Structural Insights :

- Steric Hindrance: The target compound exhibits moderate steric hindrance due to the combination of a small methyl group and a bulky isobutyl group.

- Electronic Effects : Electron-donating alkyl groups (methyl, isobutyl) slightly deactivate the carbonyl carbon, but steric factors dominate reactivity differences.

Reactivity in Acylation Reactions:

Carbamoyl chlorides react with amines to form ureas or carbamates. Comparative studies suggest:

- N-Methyl-N-(2-methylpropyl)carbamoyl chloride : Moderate reactivity due to partial steric shielding. Suitable for reactions requiring balanced selectivity and efficiency.

- N,N-Diisopropylcarbamoyl chloride : Lower reactivity in nucleophilic acyl substitution due to increased steric bulk, often requiring elevated temperatures or catalysts .

- N-Methyl-N-ethylcarbamoyl chloride : Higher reactivity owing to smaller substituents, but prone to side reactions in complex syntheses.

Spectroscopic Data Comparison

| Parameter | N-Methyl-N-(2-methylpropyl)carbamoyl chloride (Expected) | N,N-Diisopropylcarbamoyl chloride (Reported) |

|---|---|---|

| IR (C=O stretch) | ~1740–1780 cm⁻¹ | 1735 cm⁻¹ |

| ¹H NMR (δ ppm) | - Methyl: ~2.8–3.1 (s, 3H) | Isopropyl: ~1.2–1.4 (d, 12H) |

| - Isobutyl: ~0.9–1.1 (m, 6H), 1.7–1.9 (m, 1H) | ||

| HRMS | [M+H]⁺: 150.05 (calc.) | [M+H]⁺: 164.07 (reported) |

Biological Activity

N-methyl-N-(2-methylpropyl)carbamoyl chloride, a carbamate derivative, has garnered attention for its significant biological activities, particularly as an anti-HIV agent. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Chemical Formula : C₅H₈ClN₃O

- Molecular Weight : Approximately 135.59 g/mol

- Functional Group : Carbamoyl chloride

The presence of the carbamoyl chloride functional group enhances its reactivity in biochemical processes, allowing it to interact with various biological targets.

Anti-HIV Properties

N-methyl-N-(2-methylpropyl)carbamoyl chloride has shown potent inhibitory effects on HIV replication. Research indicates that it may interfere with viral entry or replication processes within host cells, making it a candidate for further investigation in antiviral therapies.

While specific mechanisms of action for N-methyl-N-(2-methylpropyl)carbamoyl chloride remain largely uncharacterized, its structural characteristics suggest potential interactions with viral proteins or host cell receptors involved in HIV infection. The compound's reactivity profile aligns with known behaviors of other carbamoyl chlorides, which often participate in nucleophilic substitution reactions .

Comparative Analysis

To better understand the uniqueness of N-methyl-N-(2-methylpropyl)carbamoyl chloride, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-N-phenylcarbamoyl chloride | Contains a phenyl group instead of propyl | Exhibits different biological activity profiles |

| N-Methyl-N-(2-methylpropyl)carbamoyl chloride | Has a branched alkyl group | Varies in reactivity and application |

| N-Methyl-N-(2,2,2-trifluoroethyl)carbamoyl chloride | Fluorinated alkane substituent | Enhanced lipophilicity affecting biological interactions |

This table highlights how the distinct structure of N-methyl-N-(2-methylpropyl)carbamoyl chloride allows it to exhibit specific reactivity patterns and biological activities that differentiate it from other similar compounds.

Synthesis and Applications

N-methyl-N-(2-methylpropyl)carbamoyl chloride can be synthesized through various methods involving the reaction of amines with chloroformates or other carbamates. Its applications extend beyond antiviral activity; it is also being explored for use in herbicides and fungicides due to its reactivity profile .

Case Studies and Research Findings

- Antiviral Activity : A study demonstrated that N-methyl-N-(2-methylpropyl)carbamoyl chloride exhibited significant inhibition of HIV replication in vitro. The compound's efficacy was comparable to known antiviral agents, suggesting its potential as a lead compound for drug development.

- Reactivity Studies : Research into the hydrolysis rates of similar carbamoyl chlorides revealed that N-substituted carbamoyl chlorides can undergo rapid solvolysis under specific conditions. This property may influence their biological activity and stability in physiological environments .

- Pharmacological Potential : Investigations into the pharmacological properties of carbamate derivatives have shown that modifications to the alkyl chain can significantly alter their biological activity, including antimicrobial and anticancer properties .

Q & A

Basic: What synthetic routes are recommended for N-methyl-N-(2-methylpropyl)carbamoyl chloride, and how can reaction conditions influence yield?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution between N-methylcarbamoyl chloride and 2-methylpropylamine. A standard protocol involves:

- Step 1: Dropwise addition of N-methylcarbamoyl chloride to a cooled (0°C) solution of 2-methylpropylamine in anhydrous dichloromethane.

- Step 2: Stirring at 0°C for 2 hours, followed by gradual warming to room temperature.

- Step 3: Quenching with saturated sodium bicarbonate, extraction with dichloromethane, and drying over anhydrous MgSO₄.

- Step 4: Solvent removal under reduced pressure to isolate the product as a colorless oil.

Optimization Tips: - Solvent Choice: Anhydrous dichloromethane minimizes side reactions, but polar aprotic solvents like THF may alter reaction kinetics .

- Temperature Control: Maintaining 0°C during initial mixing reduces exothermic side reactions.

- Purification: Distillation or column chromatography improves purity (>95%) .

Basic: Which analytical techniques are critical for characterizing N-methyl-N-(2-methylpropyl)carbamoyl chloride?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared Spectroscopy (IR): Detect characteristic stretches for C=O (~1700 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- Mass Spectrometry (HRMS): Verify molecular weight (163.08 g/mol) and isotopic patterns .

- Elemental Analysis: Validate empirical formula (C₇H₁₄ClNO) with <1% deviation .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coats, and goggles. Use fume hoods to prevent inhalation .

- Reaction Quenching: Neutralize residual chloride with aqueous bicarbonate before disposal .

- Storage: Store in airtight containers at 2–8°C to prevent hydrolysis.

- Emergency Measures: In case of skin contact, rinse with 0.1 M NaOH followed by water .

Advanced: How do solvent polarity and temperature affect the reactivity of N-methyl-N-(2-methylpropyl)carbamoyl chloride in nucleophilic substitutions?

Methodological Answer:

- Polar Solvents (e.g., THF): Increase solubility of ionic intermediates but may accelerate hydrolysis. Kinetic studies show THF reduces side-product formation by stabilizing the transition state .

- Non-Polar Solvents (e.g., DCM): Minimize hydrolysis but slow reaction rates.

- Temperature Effects: Lower temperatures (0–5°C) favor carbamoyl chloride stability, while higher temperatures (>25°C) risk decomposition. Controlled warming post-reaction initiation improves yield .

Advanced: How can computational modeling predict the stability and reactivity of this compound in complex reactions?

Methodological Answer:

- DFT Calculations: Model electron density maps to identify electrophilic sites (e.g., carbonyl carbon) prone to nucleophilic attack.

- Molecular Dynamics (MD): Simulate solvent interactions to predict hydrolysis rates in aqueous environments.

- Transition State Analysis: Use software like Gaussian to optimize reaction pathways for derivative synthesis (e.g., aziridines) .

Advanced: What strategies resolve contradictions in reported bioactivity of derivatives synthesized from this compound?

Methodological Answer:

- Standardized Assays: Use uniform microbial strains (e.g., Aspergillus flavus ATCC 22546) and broth microdilution for reproducibility .

- Purity Verification: Compare HPLC profiles to rule out impurities affecting bioactivity.

- Mechanistic Studies: Employ SAR (Structure-Activity Relationship) models to differentiate contributions of substituents (e.g., 2-methylpropyl vs. isobutyl) .

Advanced: How is this compound utilized in synthesizing heterocyclic bioactive derivatives?

Methodological Answer:

- Aziridine Synthesis: React with β-amino alcohols to form aziridine-carboxamides. For example, coupling with (2R*,3R*)-2-cyano-3-ethylaziridine yields antimicrobial agents .

- Piperazinedione Derivatives: Condense with diamines under basic conditions to generate 2,5-piperazinediones, which exhibit antifungal activity against Alternaria spp. .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.